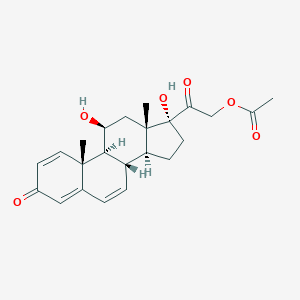

6-Chloro-1,2-benzisothiazol-3-yl piperazine

概要

説明

6-Chloro-1,2-benzisothiazol-3-yl piperazine is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical behavior and properties of similar structures. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine involves multiple steps including alkylation, acidulation, and reduction, which are common in the synthesis of piperazine derivatives . The study of organic crystal engineering with 1,4-piperazine-2,5-diones offers insights into the molecular structure and hydrogen bonding of piperazine-related compounds .

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and a variety of chemical reactions. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene includes alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% . This suggests that the synthesis of 6-Chloro-1,2-benzisothiazol-3-yl piperazine could also involve a multi-step process with similar reactions to achieve the desired compound.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as IR and 1H-NMR . Additionally, the study of 1,4-piperazine-2,5-diones through single-crystal X-ray analysis reveals the importance of hydrogen-bonding networks in the crystal structure of piperazine compounds . These techniques could be applied to analyze the molecular structure of 6-Chloro-1,2-benzisothiazol-3-yl piperazine, providing detailed information about its conformation and bonding.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. The reaction of DABCO with 4-chloro-5H-1,2,3-dithiazoles, for instance, yields products with a piperazine moiety in high yields . This indicates that piperazine rings can be functionalized with different substituents, which could be relevant for the chemical reactions of 6-Chloro-1,2-benzisothiazol-3-yl piperazine. The modification of the 2-chloroethyl moiety on selected dithiazoles without cleavage of the 1,2,3-dithiazole ring also suggests potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 6-Chloro-1,2-benzisothiazol-3-yl piperazine are not directly discussed, the properties of related compounds can provide some insights. The solubility, crystalline forms, and hydrogen-bonding patterns of piperazine derivatives are important physical properties that can affect their chemical behavior . The factors influencing the synthesis steps, such as alkylation and reduction, can also impact the physical properties of the final product . These aspects would need to be considered when analyzing the properties of 6-Chloro-1,2-benzisothiazol-3-yl piperazine.

科学的研究の応用

Synthesis and Labeling of Antipsychotic Agents

6-Chloro-1,2-benzisothiazol-3-yl piperazine derivatives have been synthesized for use in antipsychotic drugs. For example, CP-88,059, a combined D2/5-HT2 antagonist, was labeled with 3H and 14C for clinical evaluation as an antipsychotic agent with a reduced potential for extrapyramidal symptoms (EPS) in schizophrenia (Howard et al., 1994).

Development of Atypical Antipsychotic Agents

Several derivatives of 6-Chloro-1,2-benzisothiazol-3-yl piperazine have been investigated for their potential as atypical antipsychotic agents. Compounds like BMY 13859-1 were found to be active in CNS tests, showing promise for schizophrenia treatment without inducing movement disorders commonly associated with antipsychotic therapy (Yevich et al., 1986).

Exploration in Heterocyclic Carboxamides

Research into heterocyclic analogues of 1192U90, a potential antipsychotic agent, involved the use of 6-Chloro-1,2-benzisothiazol-3-yl piperazine. Derivatives like 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-pyridinecarboxamide showed potent in vivo activities, suggesting their potential as backup compounds to the main drug candidate (Norman et al., 1996).

Novel ORL1-Selective Antagonists

6-Chloro-1,2-benzisothiazol-3-yl piperazine derivatives have been used to develop ORL1-selective antagonists with oral bioavailability and brain penetrability, suggesting potential applications in neurological and psychiatric disorders (Okamoto et al., 2008).

Investigation of Substituted Benzamides

Substituted benzamides, including those with 6-Chloro-1,2-benzisothiazol-3-yl piperazine structures, have been examined for their potential as atypical antipsychotic agents. The studies focused on receptor binding affinities and in vivo activities to assess the potential for treating schizophrenia with a lower risk of side effects (Norman et al., 1996).

Antimicrobial Activity Studies

6-Chloro-1,2-benzisothiazol-3-yl piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, expanding the potential applications of these compounds in the field of infectious diseases (Gaikwa et al., 2009).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

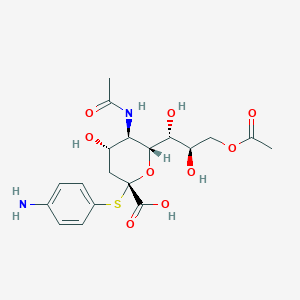

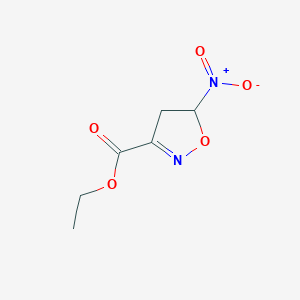

6-chloro-3-piperazin-1-yl-1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3S/c12-8-1-2-9-10(7-8)16-14-11(9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOIXMFNRBMCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NSC3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440818 | |

| Record name | 6-chloro-1,2-benzisothiazol-3-yl piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1,2-benzisothiazol-3-yl piperazine | |

CAS RN |

131540-87-9 | |

| Record name | 6-chloro-1,2-benzisothiazol-3-yl piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。